molecular formula C15H21N3O4 B7533776 N-cyclohexyl-2-(6-methyl-2-nitropyridin-3-yl)oxypropanamide

N-cyclohexyl-2-(6-methyl-2-nitropyridin-3-yl)oxypropanamide

Cat. No. B7533776
M. Wt: 307.34 g/mol
InChI Key: AEZNKRSYHDXCGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(6-methyl-2-nitropyridin-3-yl)oxypropanamide, commonly known as CYCLOPS, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound belongs to the class of nitropyridine derivatives and has shown promising results in the field of medicinal chemistry, particularly in the treatment of cancer.

Mechanism of Action

The mechanism of action of CYCLOPS involves the inhibition of various enzymes that are involved in the growth and spread of cancer cells. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is responsible for the replication and transcription of DNA. CYCLOPS also inhibits the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
CYCLOPS has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which leads to the death of these cells. CYCLOPS has also been found to inhibit the activity of certain enzymes that are involved in the growth and spread of cancer cells. Additionally, CYCLOPS has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of CYCLOPS is its potential use in cancer treatment. It has been shown to be effective in inhibiting the growth of cancer cells and inducing apoptosis. However, one of the limitations of CYCLOPS is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for research on CYCLOPS. One potential area of study is the development of new derivatives of this compound that may have improved efficacy and reduced toxicity. Additionally, further studies are needed to determine the potential use of CYCLOPS in the treatment of other diseases, such as inflammatory disorders. Finally, research is needed to determine the optimal dosage and potential side effects of this compound in humans.

Synthesis Methods

The synthesis of CYCLOPS involves a multi-step process that starts with the reaction of 2-bromo-6-methylpyridine-3-carboxylic acid with cyclohexylamine to form an intermediate compound. This intermediate is then subjected to a series of reactions, including nitration, reduction, and esterification, to yield the final product CYCLOPS.

Scientific Research Applications

CYCLOPS has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. CYCLOPS has also been found to inhibit the activity of certain enzymes that are responsible for the growth and spread of cancer cells.

properties

IUPAC Name

N-cyclohexyl-2-(6-methyl-2-nitropyridin-3-yl)oxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c1-10-8-9-13(14(16-10)18(20)21)22-11(2)15(19)17-12-6-4-3-5-7-12/h8-9,11-12H,3-7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZNKRSYHDXCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)OC(C)C(=O)NC2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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